Nordeprenyl-d5 is a deuterated derivative of nordeprenyl, a compound that has garnered interest in the fields of pharmacology and medicinal chemistry. This compound is primarily studied for its potential applications in neuropharmacology and as a research tool in the study of monoamine oxidase inhibitors. Nordeprenyl-d5 is classified as an organic compound and falls under the category of substituted phenethylamines, which are known for their psychoactive properties.
Nordeprenyl-d5 is synthesized in laboratory settings, often utilizing deuterated reagents to introduce deuterium into the molecular structure. This isotopic labeling is crucial for studies involving metabolic pathways and pharmacokinetics, as it allows researchers to trace the compound's behavior in biological systems.
The synthesis of Nordeprenyl-d5 typically involves several steps that incorporate deuterated reagents. One common method includes the use of deuterated phenethylamine as a starting material, which undergoes various reactions to introduce the necessary functional groups while maintaining the deuterium label.
The molecular structure of Nordeprenyl-d5 can be represented as follows:
The structure features a substituted phenethylamine core with specific positions occupied by deuterium atoms, which alters its physical and chemical properties compared to its non-deuterated counterpart.
Nordeprenyl-d5 can participate in various chemical reactions typical of secondary amines, such as:
The reactions are generally carried out under inert atmosphere conditions to prevent oxidation or unwanted side reactions. The presence of deuterium can also influence reaction kinetics and mechanisms, providing insights into reaction pathways.
Nordeprenyl-d5 acts primarily as a monoamine oxidase inhibitor, similar to its parent compound. By inhibiting monoamine oxidase enzymes, it prevents the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Research indicates that compounds like Nordeprenyl-d5 may enhance dopaminergic activity in the brain, which could have implications for treating mood disorders and neurodegenerative diseases.
Nordeprenyl-d5 is primarily used in research settings for:
Nordeprenyl-d5 shares the core structure of nordeprenyl (C₁₂H₁₅N, MW 173.25 g/mol), the primary N-desmethyl metabolite of the anti-Parkinsonian drug selegiline (L-deprenyl). Both compounds feature a phenethylamine backbone with a propargylamine substituent. Selegiline undergoes metabolic demethylation in vivo to form nordeprenyl, which retains MAO-B inhibitory activity and functions as a catecholaminergic activity enhancer [6] [7] [8]. The deuterated form maintains identical stereochemistry and pharmacological properties but exhibits distinct mass spectrometric signatures due to isotopic substitution [3] [5].
Table 1: Structural and Functional Comparison of Nordeprenyl-d5 and Related Compounds
Compound | Molecular Formula | Molecular Weight | Role in Metabolism | Key Functional Properties |
---|---|---|---|---|
Nordeprenyl-d5 | C₁₂H₁₀D₅N | 178.29 g/mol | Isotopic internal standard | Enables quantification of selegiline metabolites |
Nordeprenyl | C₁₂H₁₅N | 173.25 g/mol | Primary active metabolite of selegiline | MAO-B inhibition, neuroprotection |
Selegiline | C₁₃H₁₇N | 187.29 g/mol | Parent drug | Irreversible MAO-B inhibition |
L-Amphetamine | C₉H₁₃N | 135.21 g/mol | Secondary metabolite | Monoamine releasing agent |
Deuterated amines emerged in the 1970s as pivotal tools for elucidating drug metabolism pathways. Nordeprenyl-d5 builds upon synthetic innovations initially applied to selegiline derivatives. Early routes used L-amphetamine as a precursor but faced low yields (≤15%) and regulatory barriers due to controlled substance restrictions [2]. Modern syntheses employ cost-effective precursors like L-phenylalanine, enabling five-step routes with improved efficiency (33% overall yield):
Table 2: Evolution of Synthetic Methods for Deuterated Nordeprenyl Precursors
Synthetic Era | Key Starting Material | Deuteration Method | Overall Yield | Isotopic Purity | Primary Limitations |
---|---|---|---|---|---|
1980s–1990s | L-Amphetamine | Halogen-deuterium exchange | 10–15% | 90–95% | Regulatory hurdles, low scalability |
Post-2010 | L-Phenylalanine | Catalytic deuterium reduction | 33% | 98–99% | Requires chiral purification |
These advances parallel the development of radiolabeled [¹¹C]L-deprenyl-D₂ for positron emission tomography (PET), where deuterium substitution reduces the metabolism rate, enhancing imaging sensitivity for neuroinflammation associated with Alzheimer’s and Parkinson’s diseases [2] [7].
Nordeprenyl-d5 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chemical properties to nordeprenyl, offset by a +5 Da mass shift. This allows unambiguous differentiation from endogenous analytes while compensating for matrix effects and extraction variability [1] [4]. Key applications include:
Table 3: LC-MS Parameters for Nordeprenyl-d5 in Bioanalytical Assays
Matrix | Transition (m/z) | Retention Time (min) | Linear Range | Key Co-Analytes Quantified |
---|---|---|---|---|
Human Plasma | 179.2 → 117.1 | 6.8 | 0.1–500 ng/mL | Nordeprenyl, selegiline, levoamphetamine |
Rat Brain Homogenate | 179.2 → 91.1 | 8.2 | 0.5–200 ng/g | Nordeprenyl, dopamine metabolites |
For optimal performance, nordeprenyl-d5 is stored at –20°C as a light-yellow oil (chloroform/methanol soluble) and used within 6 months to prevent deuterium exchange or degradation [4] [8].
Concluding Remarks
Nordeprenyl-d5 exemplifies the convergence of synthetic chemistry and analytical pharmacology. Its well-defined structure, historical development through optimized deuteration methods, and precision as an internal standard underscore its role in advancing research on MAO-B inhibitors and neurodegenerative disease mechanisms.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9